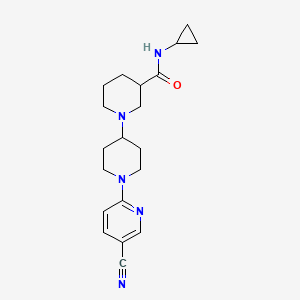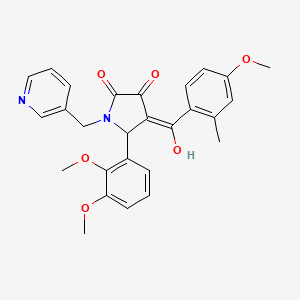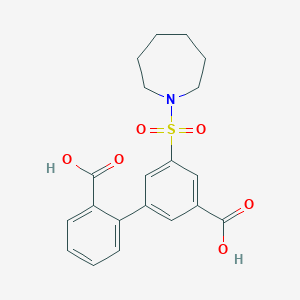
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as EPM, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The exact mechanism of action of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It also has an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It also has anxiolytic and sedative effects, which may be beneficial in the treatment of anxiety and depression. N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been shown to have anticonvulsant, analgesic, and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selective action on serotonin and dopamine receptors, which allows for a more targeted approach in studying the effects of these neurotransmitters. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its potential therapeutic applications.
未来方向
There are several future directions for the study of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is the investigation of its potential therapeutic applications in other diseases such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective and potent derivatives of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide that may have greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide and its effects on various physiological processes.
In conclusion, N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective action on serotonin and dopamine receptors, as well as its anticonvulsant, analgesic, and anti-inflammatory effects, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 2-ethylphenylamine with 2-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with piperazine in the presence of acetic acid to yield N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide.
科学研究应用
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has also been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties.
属性
IUPAC Name |
N-(2-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-16-8-4-5-9-17(16)21-20(24)23-14-12-22(13-15-23)18-10-6-7-11-19(18)25-2/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLCZXWLSSDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B5402931.png)
![1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5402949.png)

![4-[(1-allyl-1H-pyrazol-4-yl)methyl]-9-(2,2-dimethylpropanoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5402968.png)

![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5402980.png)
![6-[2-(3-bromo-4-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5402985.png)


![N-(2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5403007.png)
amine hydrochloride](/img/structure/B5403014.png)
![methyl 5-[4-(benzoylamino)-3-hydroxydihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5403025.png)
![8-(2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5403035.png)
![5-{2-[2-methyl-4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5403043.png)